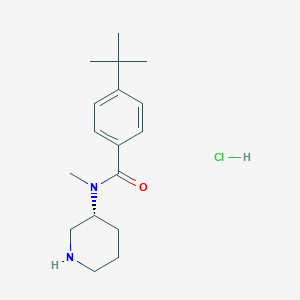

(R)-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride

Description

“(R)-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride” is a chiral benzamide derivative featuring a tert-butyl substituent at the para position of the benzamide core, a methyl group on the amide nitrogen, and a piperidin-3-yl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and crystallographic studies. Its stereochemistry (R-configuration) is critical for target binding specificity, as seen in analogs targeting enzymes or receptors with chiral sensitivity .

Structurally, the compound combines lipophilic (tert-butyl) and hydrophilic (piperidine) elements, balancing membrane permeability and aqueous solubility. This design is consistent with optimization strategies for central nervous system (CNS)-targeting agents, where tert-butyl groups reduce metabolic degradation, and piperidine rings facilitate interactions with amine-binding pockets .

Properties

Molecular Formula |

C17H27ClN2O |

|---|---|

Molecular Weight |

310.9 g/mol |

IUPAC Name |

4-tert-butyl-N-methyl-N-[(3R)-piperidin-3-yl]benzamide;hydrochloride |

InChI |

InChI=1S/C17H26N2O.ClH/c1-17(2,3)14-9-7-13(8-10-14)16(20)19(4)15-6-5-11-18-12-15;/h7-10,15,18H,5-6,11-12H2,1-4H3;1H/t15-;/m1./s1 |

InChI Key |

WWLPPONEBUQIMX-XFULWGLBSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)[C@@H]2CCCNC2.Cl |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2CCCNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, and mild reaction conditions .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of chiral catalysts. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of N-substituted benzamide hydrochlorides. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations :

Substituent Effects :

- The tert-butyl group in the target compound provides steric bulk and metabolic stability compared to the decyl chain in 4e/4f, which prioritizes lipophilicity over steric hindrance .

- Heterocyclic modifications (e.g., furan in 3b) improve target engagement via π-π interactions but reduce solubility compared to aliphatic substituents .

Stereochemical Influence :

- The R-configuration in the target compound may confer superior binding to chiral targets (e.g., transporters or enzymes) compared to its S-enantiomer or racemic mixtures, as seen in 4e vs. 4f .

Physicochemical and Spectral Data

Table 2: Comparative Physicochemical Properties

Analysis :

- The target compound’s tert-butyl group likely shifts aromatic proton signals upfield compared to decyl or heterocyclic analogs due to electron-donating effects .

- The piperidin-3-yl moiety’s protons resonate similarly across analogs (δ ~3.2–3.5), confirming consistent amine protonation in HCl salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.